3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid
CAS No.: 947013-64-1
Cat. No.: VC2304053
Molecular Formula: C7H10N2O3
Molecular Weight: 170.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 947013-64-1 |
|---|---|
| Molecular Formula | C7H10N2O3 |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |
| Standard InChI | InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |
| Standard InChI Key | PWGZQPCRFOELNG-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)CCC(=O)O |
| Canonical SMILES | CCC1=NOC(=N1)CCC(=O)O |
Introduction
Chemical Structure and Properties
3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid consists of a 1,2,4-oxadiazole core with an ethyl substituent at the 3-position and a propanoic acid chain at the 5-position. This unique structure contributes to its potential biological activities and chemical reactivity.
Physical and Chemical Properties
The compound features the following key properties:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₂O₃ |
| Molecular Weight | 170.17 g/mol |
| IUPAC Name | 3-(3-ethyl-1,2,4-oxadiazol-5-yl)propanoic acid |
| InChI | InChI=1S/C7H10N2O3/c1-2-5-8-6(12-9-5)3-4-7(10)11/h2-4H2,1H3,(H,10,11) |
| InChI Key | PWGZQPCRFOELNG-UHFFFAOYSA-N |
| SMILES | CCC1=NOC(=N1)CCC(=O)O |
The compound contains a five-membered heterocyclic ring (oxadiazole) with two nitrogen atoms and one oxygen atom, giving it unique electronic properties that influence its chemical behavior and biological activity .
Structural Features
The 1,2,4-oxadiazole core offers several important structural characteristics:
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A planar aromatic heterocycle with 6 π-electrons
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Multiple potential sites for hydrogen bonding
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The ethyl group at position 3 provides lipophilicity
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The propanoic acid chain at position 5 offers a hydrophilic component and potential for further functionalization
These structural elements contribute to the compound's potential for biomolecular interactions, making it relevant for pharmaceutical applications .
Synthesis Methods
Several methods have been developed for synthesizing 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid and similar derivatives. The most common approaches include:
Cyclization of Amidoximes
One of the primary synthesis routes involves the reaction of amidoximes with carboxylic acids or their derivatives:
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The reaction of propanoyl chloride with an appropriate ethyl-substituted amidoxime
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Cyclization under basic conditions (typically with potassium hydroxide or sodium hydroxide)
From Hydrazides
Another synthesis pathway involves:
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Formation of hydrazides from appropriate carboxylic acids
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Reaction with carbon disulfide and potassium hydroxide
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Formation of the oxadiazole ring through cyclodehydration
The synthesis of similar compounds has been documented in the literature, providing a foundation for developing efficient synthesis routes for 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid .
Structure-Activity Relationships
Influence of Substituents
Research on oxadiazole derivatives indicates that the nature of substituents significantly affects biological activity:
| Position | Substituent | Effect on Activity |
|---|---|---|
| 3-position | Ethyl group | Increases lipophilicity, potentially enhancing membrane penetration |
| 5-position | Propanoic acid | Provides hydrogen bonding capacity and potential for further functionalization |
Studies on related compounds like 3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid have shown that the substitution pattern on the oxadiazole ring greatly influences antimicrobial activity and cytotoxicity profiles .
Comparison with Similar Compounds
Several structurally related compounds have been studied more extensively:
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3-(3-Phenyl-1,2,4-oxadiazol-5-yl)propanoic acid: Shows low genotoxicity and potential anti-inflammatory properties
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3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)propanoic acid: Demonstrates different biological activity profiles due to the cyclic substituent
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3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid: Shows how the addition of an aromatic ring modifies activity
These comparisons suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid may have a unique activity profile due to its specific substitution pattern .
Research Applications
Medicinal Chemistry
In medicinal chemistry, 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid can serve as:
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A scaffold for developing new bioactive compounds
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A pharmacokinetic modulator in drug design
Synthetic Organic Chemistry
The compound represents an interesting synthetic target that can be further modified to create libraries of compounds for structure-activity relationship studies .
Chemical Biology
The oxadiazole moiety provides unique binding properties that can be exploited in the development of chemical probes for biological systems .
Current Research Trends
Recent research involving 1,2,4-oxadiazole derivatives has focused on:
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Development of selective enzyme inhibitors
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Creation of antimicrobial agents to address antibiotic resistance
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Design of anti-inflammatory compounds with reduced side effects
These research directions suggest potential areas for further investigation of 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)propanoic acid.
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